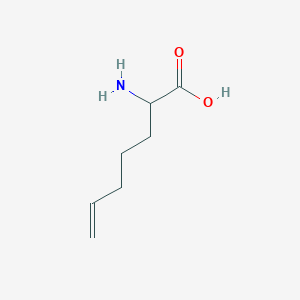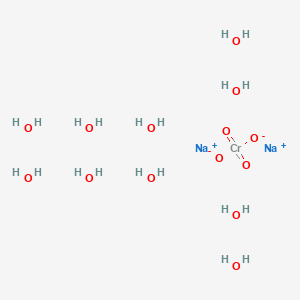
Chromic acid, disodium salt, decahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromic acid, disodium salt, decahydrate is a chemical compound with the molecular formula Na2Cr2O7.10H2O. It is a bright orange crystalline solid that is highly soluble in water. Chromic acid, disodium salt, decahydrate is widely used in various scientific research applications due to its oxidizing properties.
Wirkmechanismus
Chromic acid, disodium salt, decahydrate acts as an oxidizing agent by transferring oxygen atoms to other molecules. The mechanism of action involves the reduction of chromic acid to chromium(III) oxide, which releases oxygen. The released oxygen then reacts with the target molecule, causing oxidation.
Biochemische Und Physiologische Effekte
Chromic acid, disodium salt, decahydrate is highly toxic and can cause severe skin and eye irritation. It can also cause respiratory and gastrointestinal problems if ingested or inhaled. Exposure to chromic acid, disodium salt, decahydrate can lead to respiratory failure, liver and kidney damage, and even death.
Vorteile Und Einschränkungen Für Laborexperimente
Chromic acid, disodium salt, decahydrate is a powerful oxidizing agent that is commonly used in organic synthesis. It is highly effective in oxidizing alcohols and aldehydes, and it is also used in the manufacturing of dyes and photographic chemicals. However, due to its highly toxic nature, it must be handled with extreme caution in the laboratory.
Zukünftige Richtungen
There are several future directions for the use of chromic acid, disodium salt, decahydrate in scientific research. One potential area of research is the development of safer and more efficient oxidizing agents for use in organic synthesis. Another area of research is the development of new applications for chromic acid, disodium salt, decahydrate in the manufacturing of dyes and photographic chemicals.
Conclusion
In conclusion, chromic acid, disodium salt, decahydrate is a highly toxic but powerful oxidizing agent that is widely used in various scientific research applications. It is commonly used in organic synthesis and the manufacturing of dyes and photographic chemicals. However, due to its highly toxic nature, it must be handled with extreme caution in the laboratory. There are several future directions for the use of chromic acid, disodium salt, decahydrate in scientific research, including the development of safer and more efficient oxidizing agents and the development of new applications in the manufacturing of dyes and photographic chemicals.
Synthesemethoden
Chromic acid, disodium salt, decahydrate can be synthesized by reacting sodium dichromate with sulfuric acid. The reaction produces chromic acid, which is then neutralized with sodium hydroxide to form the disodium salt. The resulting product is then dehydrated to form the decahydrate salt.
Wissenschaftliche Forschungsanwendungen
Chromic acid, disodium salt, decahydrate is widely used in various scientific research applications due to its oxidizing properties. It is commonly used as an oxidizing agent in organic synthesis, such as the oxidation of alcohols and aldehydes. It is also used in the manufacturing of dyes, pigments, and photographic chemicals.
Eigenschaften
CAS-Nummer |
13517-17-4 |
|---|---|
Produktname |
Chromic acid, disodium salt, decahydrate |
Molekularformel |
CrH20Na2O14 |
Molekulargewicht |
342.13 g/mol |
IUPAC-Name |
disodium;dioxido(dioxo)chromium;decahydrate |
InChI |
InChI=1S/Cr.2Na.10H2O.4O/h;;;10*1H2;;;;/q;2*+1;;;;;;;;;;;;;2*-1 |
InChI-Schlüssel |
HVQUUBAXNCAQJV-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
O.O.O.O.O.O.O.O.O.O.[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
Andere CAS-Nummern |
13517-17-4 |
Piktogramme |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Verwandte CAS-Nummern |
7775-11-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



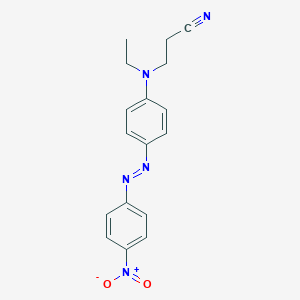
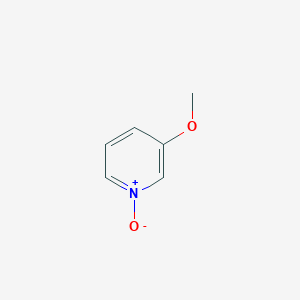
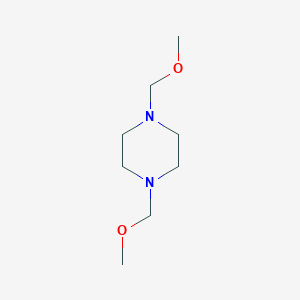
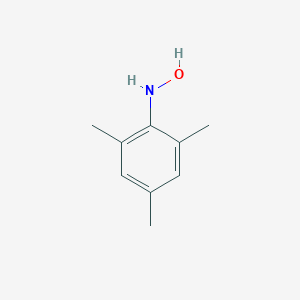
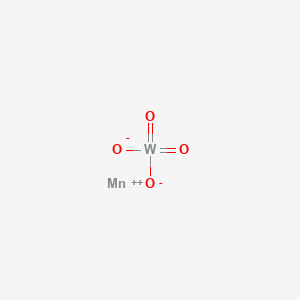
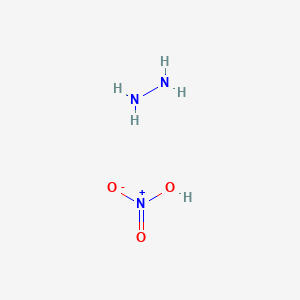
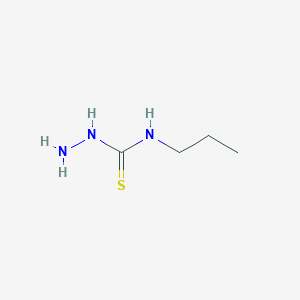

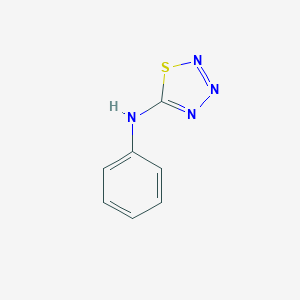
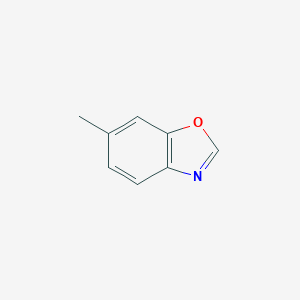

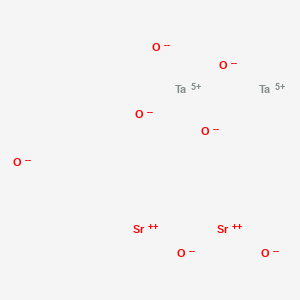
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
